Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final steps usually involve the formation of the tetrahydropyrimidine ring and the esterification to form the carboxylate group. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Potential use as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents on the phenyl rings or variations in the tetrahydropyrimidine structure. Examples include:
- Ethyl 4-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Uniqueness
The uniqueness of Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. The presence of the chlorophenyl and methoxyphenyl groups, along with the tetrahydropyrimidine ring, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27ClN4O4 |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H27ClN4O4/c1-3-33-23(31)20-21(16-8-10-17(25)11-9-16)26-24(27-22(20)30)29-14-12-28(13-15-29)18-6-4-5-7-19(18)32-2/h4-11,20-21H,3,12-15H2,1-2H3,(H,26,27,30) |
InChI Key |
MSXBMLBAEGWVNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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